

An In-depth Technical Guide to 2-(Trifluoromethyl)benzohydrazide

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzohydrazide

Cat. No.: B1306051

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Trifluoromethyl)benzohydrazide**, a fluorinated aromatic hydrazide of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and discusses its potential biological activities based on current scientific literature.

Core Properties and Identification

2-(Trifluoromethyl)benzohydrazide, with the CAS Number 344-95-6, is a white solid compound. Its core structure consists of a benzene ring substituted with a trifluoromethyl group at the ortho position relative to a benzohydrazide moiety.

Physicochemical Data

The key physicochemical properties of **2-(Trifluoromethyl)benzohydrazide** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	344-95-6	[1]
Molecular Formula	C ₈ H ₇ F ₃ N ₂ O	[2]
Molecular Weight	204.15 g/mol	[2][3]
Melting Point	132-134 °C	[1]
Appearance	White solid	[1]
IUPAC Name	2-(trifluoromethyl)benzohydrazide	
Synonyms	2-(Trifluoromethyl)benzoic acid hydrazide, 2-(Trifluoromethyl)benzhydrazide	[1]

Structural Information

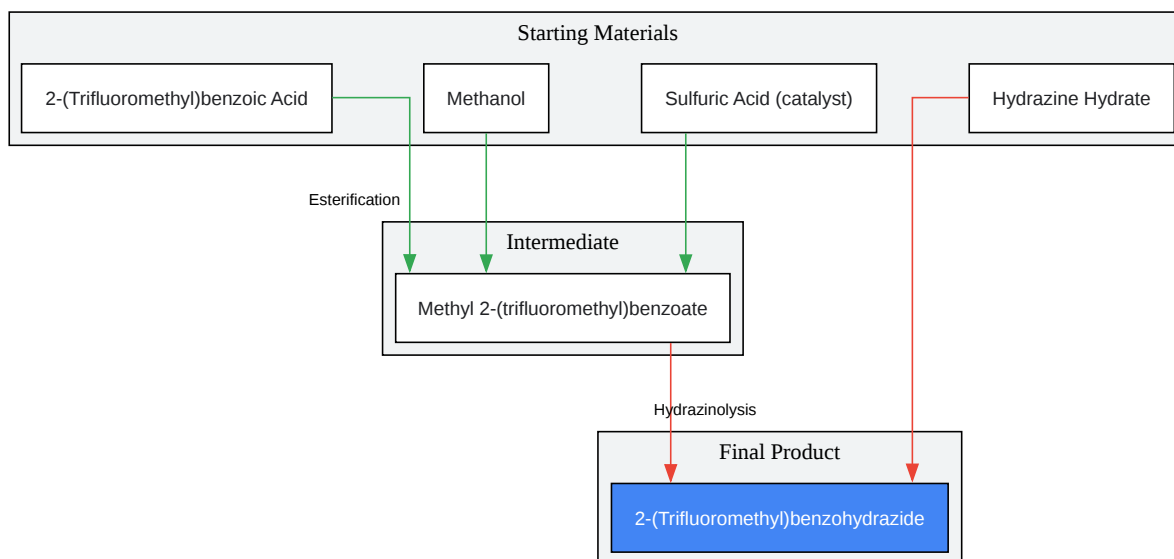
Identifier	Value
SMILES	<chem>O=C(NN)c1ccccc1C(F)(F)F</chem>
InChI	InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(14)13-12/h1-4H,12H2,(H,13,14)

Synthesis of 2-(Trifluoromethyl)benzohydrazide

The synthesis of **2-(Trifluoromethyl)benzohydrazide** typically proceeds via the reaction of a 2-(trifluoromethyl)benzoic acid derivative with hydrazine hydrate. A common and effective method involves a two-step process starting from 2-(trifluoromethyl)benzoic acid.

General Synthesis Workflow

The logical workflow for the synthesis of **2-(Trifluoromethyl)benzohydrazide** is illustrated in the diagram below.



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Caption: General two-step synthesis of **2-(Trifluoromethyl)benzohydrazide**.

Experimental Protocol: Two-Step Synthesis

This protocol is a representative method adapted from procedures for similar benzohydrazides. [4]

Step 1: Esterification of 2-(Trifluoromethyl)benzoic Acid

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-(trifluoromethyl)benzoic acid in an excess of methanol.
- **Catalysis:** Add a catalytic amount of concentrated sulfuric acid to the solution.

- Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
- Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-(trifluoromethyl)benzoate.

Step 2: Hydrazinolysis of Methyl 2-(trifluoromethyl)benzoate

- Reaction Setup: Dissolve the methyl 2-(trifluoromethyl)benzoate obtained in the previous step in ethanol in a round-bottom flask.
- Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.
- Reaction: Heat the mixture to reflux for several hours. The product, **2-(Trifluoromethyl)benzohydrazide**, will often precipitate out of the solution upon cooling.^[4]
- Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.
- Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain pure **2-(Trifluoromethyl)benzohydrazide**.

Potential Biological Activities and Applications

While specific biological data for **2-(Trifluoromethyl)benzohydrazide** is limited in publicly available literature, the broader class of benzohydrazide derivatives is recognized for a wide range of pharmacological activities.^{[5][6]} The presence of the trifluoromethyl group can enhance properties such as metabolic stability and membrane permeability, making these compounds attractive for drug development.^[7]

Enzyme Inhibition

Derivatives of the isomeric 4-(trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant

to the treatment of Alzheimer's disease.[4][8] These studies demonstrated that hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide can exhibit dual inhibition of these cholinesterases.[4] This suggests that **2-(Trifluoromethyl)benzohydrazide** and its derivatives could also be explored as potential enzyme inhibitors. The general mechanism of enzyme inhibition can be competitive, non-competitive, or uncompetitive, each affecting the enzyme kinetics differently.[9]

Antimicrobial and Anticancer Potential

Benzohydrazide derivatives have been widely reported to possess antimicrobial and anticancer properties.[5][6][10] For instance, various trifluoromethyl-containing heterocyclic compounds have shown promising results in antimicrobial and anticancer screenings.[7][11][12] The trifluoromethyl group is often incorporated into drug candidates to improve their biological activity.[12] Therefore, **2-(Trifluoromethyl)benzohydrazide** serves as a valuable scaffold for the synthesis of new compounds with potential therapeutic applications in oncology and infectious diseases.

Safety and Handling

2-(Trifluoromethyl)benzohydrazide should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This technical guide is intended to provide a foundational understanding of **2-(Trifluoromethyl)benzohydrazide** for research and development purposes. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

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